molecular formula C5H12Cl2N4 B13549941 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride

2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride

Cat. No.: B13549941
M. Wt: 199.08 g/mol
InChI Key: VJGYWDBARLKPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable entity for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the click reaction and subsequent steps under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of advanced materials with unique properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and other biological processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
  • 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
  • 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one oxime

Uniqueness

2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which combines the triazole ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.08 g/mol

IUPAC Name

2-(5-methyltriazol-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-5-4-7-8-9(5)3-2-6;;/h4H,2-3,6H2,1H3;2*1H

InChI Key

VJGYWDBARLKPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NN1CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.